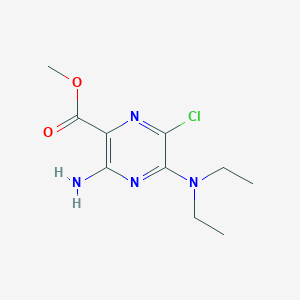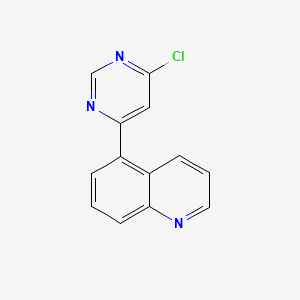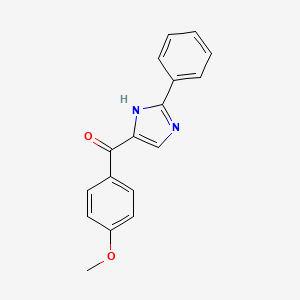
(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is a compound that belongs to the class of benzophenones It is characterized by the presence of a methoxy group attached to a phenyl ring and an imidazole ring attached to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of bis(4-methoxyphenyl)methanone with methanesulfonic acid and N-bromosuccinimide (NBS) at 60°C for 6 hours . The reaction mixture is then quenched with ice water, and the precipitate is collected by filtration.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and can be utilized in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its ability to interact with specific biological targets and pathways.
Medicine
In medicine, this compound is being evaluated for its therapeutic potential. It is being studied as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
(4-methoxyphenyl)-(1-pentyl-1H-indol-3-yl)methanone: This compound is also classified as a benzophenone and shares a similar chemical structure with (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone.
(4-methoxyphenyl)-(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone: Another similar compound that exhibits fluorescence and can be used as a cannabinoid receptor ligand.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines a methoxyphenyl group with an imidazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H14N2O2 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)16(20)15-11-18-17(19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |
Clave InChI |
SQEGJYJVISXISP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


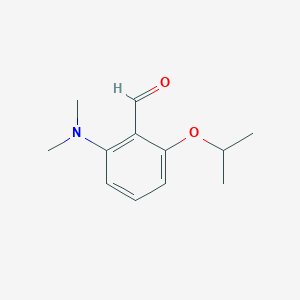
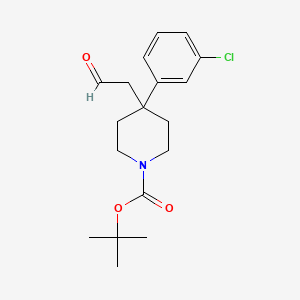

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)
